molecular formula C11H12N2O B6256144 1-(6-methoxyquinolin-4-yl)methanamine CAS No. 708261-71-6

1-(6-methoxyquinolin-4-yl)methanamine

Cat. No.: B6256144
CAS No.: 708261-71-6
M. Wt: 188.2
InChI Key:
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Description

1-(6-Methoxyquinolin-4-yl)methanamine is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a methoxy group at the 6-position and an amine group at the methylene position, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(6-Methoxyquinolin-4-yl)methanamine can be synthesized through several methods. One common approach involves the reaction of 6-methoxyquinoline with formaldehyde and ammonium chloride under acidic conditions to form the desired amine . Another method includes the reduction of 6-methoxyquinoline-4-carbaldehyde using a reducing agent like sodium borohydride, followed by amination .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxyquinolin-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of 1-(6-methoxyquinolin-4-yl)methanamine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in DNA replication, leading to its potential use as an anticancer agent . Additionally, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Methoxyquinolin-4-yl)methanamine stands out due to its unique substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy group at the 6-position and amine group at the methylene position make it a valuable intermediate for synthesizing a variety of bioactive compounds .

Properties

CAS No.

708261-71-6

Molecular Formula

C11H12N2O

Molecular Weight

188.2

Purity

95

Origin of Product

United States

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